molecular formula C25H23NO4S B2462942 (2,4-dimethylphenyl)[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114871-88-3

(2,4-dimethylphenyl)[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No.: B2462942
CAS No.: 1114871-88-3
M. Wt: 433.52
InChI Key: YCLRVEPDEZWWQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,4-benzothiazine family, characterized by a sulfur- and nitrogen-containing heterocyclic core. Key structural features include:

  • 1,1-Dioxido group: Enhances polarity and stabilizes the benzothiazine ring via resonance .
  • 2,4-Dimethylphenyl methanone moiety: The aromatic ring with methyl groups at positions 2 and 4 may contribute to steric hindrance and lipophilicity.

Synthetic routes for analogous compounds (e.g., triazole derivatives in ) often involve condensation reactions between halogenated ketones and heterocyclic precursors, followed by recrystallization from ethanol or methanol .

Properties

IUPAC Name

(2,4-dimethylphenyl)-[4-(4-ethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4S/c1-4-30-20-12-10-19(11-13-20)26-16-24(25(27)21-14-9-17(2)15-18(21)3)31(28,29)23-8-6-5-7-22(23)26/h5-16H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLRVEPDEZWWQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2,4-dimethylphenyl)[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone (CAS Number: 1114871-88-3) is a member of the benzothiazine class of compounds, which are known for their diverse biological activities. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C25H23NO4SC_{25}H_{23}NO_4S with a molecular weight of approximately 433.5 g/mol. The structure features a benzothiazine core with various functional groups that contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC₁₄H₂₃NO₄S
Molecular Weight433.5 g/mol
CAS Number1114871-88-3

Anticancer Properties

Recent studies have indicated that benzothiazine derivatives exhibit significant anticancer activities. For instance, compounds similar to this compound have shown efficacy in inhibiting cell proliferation in various cancer cell lines. A notable study demonstrated that related compounds inhibited growth in leukemia and breast cancer xenograft models in mice, suggesting potential applications in oncology .

Anti-inflammatory Activity

Benzothiazine derivatives are also recognized for their anti-inflammatory effects. Research indicates that these compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. The specific compound under discussion has been associated with reduced inflammation markers in animal models .

The biological activity of this compound is thought to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Modulation of Signaling Pathways : It could affect signaling pathways such as NF-kB and MAPK, which are crucial in inflammatory responses and cancer progression.

Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of benzothiazine derivatives similar to this compound in xenograft models. The results indicated a significant reduction in tumor size compared to controls, with minimal toxicity observed in normal tissues .

Study 2: Inflammatory Response

Another investigation focused on the anti-inflammatory properties of related compounds. In a zymosan-induced inflammation model in rats, administration of these derivatives led to a marked decrease in edema and inflammatory cytokines .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzothiazine Core : This involves cyclization reactions that form the benzothiazine structure.
  • Functional Group Modifications : Subsequent reactions introduce the dimethylphenyl and ethoxyphenyl groups.
  • Purification : Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product.

Comparison with Similar Compounds

Core Structural Variations

The following analogs share the 1,4-benzothiazine backbone but differ in substituents (Table 1):

Compound Name Substituents on Benzothiazine Core Methanone Substituent Key Modifications
Target Compound 4-(4-Ethoxyphenyl), 1,1-dioxido 2,4-Dimethylphenyl Ethoxy (electron-donating)
4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone 4-(4-Butylphenyl), 1,1-dioxido Phenyl Butyl (lipophilic)
(4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone 4-(3-Methylphenyl), 7-fluoro, 1,1-dioxido 4-Ethylphenyl Fluoro (electron-withdrawing), Methyl

Key Observations :

  • Electronic Effects : The ethoxy group in the target compound contrasts with electron-withdrawing fluoro () or lipophilic butyl () groups, altering charge distribution and reactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.